5-{[(4-Fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-amine
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Overview
Description
5-{[(4-Fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C9H8FN3S. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
The synthesis of 5-{[(4-Fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-fluorobenzyl chloride with thiourea, followed by cyclization with hydrazine hydrate. The reaction conditions often include the use of solvents like ethanol or methanol and heating under reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
5-{[(4-Fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Scientific Research Applications
5-{[(4-Fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 5-{[(4-Fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
5-{[(4-Fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-amine can be compared with other thiadiazole derivatives such as:
5-(4-Bromobenzyl)-1,3,4-thiadiazol-2-amine: Similar structure but with a bromine atom instead of fluorine, which may result in different biological activities and reactivity.
5-(4-Methylbenzyl)-1,3,4-thiadiazol-2-amine: Contains a methyl group instead of fluorine, affecting its lipophilicity and interaction with biological targets.
5-Hexyl-1,3,4-thiadiazol-2-amine:
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on the compound’s properties and applications.
Biological Activity
5-{[(4-Fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential medicinal applications, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₈FN₃S. It features a thiadiazole ring that is known for its pharmacological properties. The presence of the fluorobenzyl group enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites or allosteric sites, disrupting metabolic pathways.
- Antimicrobial Activity : The compound exhibits significant activity against various bacterial and fungal strains, potentially through the disruption of cell wall synthesis or function.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by interfering with cell cycle progression and promoting cell death mechanisms.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of thiadiazole derivatives, including this compound. For instance:
- In Vitro Cytotoxicity : The compound was tested against several cancer cell lines using the MTT assay. Results indicated an IC₅₀ value of approximately 10 µg/mL against breast adenocarcinoma (MCF-7) cells, showcasing moderate cytotoxic activity .
Compound | Cell Line | IC₅₀ (µg/mL) |
---|---|---|
This compound | MCF-7 | 10.00 |
5-(4-Chlorophenyl)-1,3,4-thiadiazole | HepG2 | 2.32 |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Bacterial Inhibition : Studies indicate that derivatives of thiadiazole exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents on the phenyl ring enhances this activity significantly .
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Comparative Analysis with Similar Compounds
When compared to other thiadiazole derivatives, such as 5-(4-Bromobenzyl)-1,3,4-thiadiazol-2-amine and 5-(4-Methylbenzyl)-1,3,4-thiadiazol-2-amine, the fluorinated derivative exhibits unique properties due to the electronegative fluorine atom. This substitution can lead to enhanced biological activity and altered pharmacokinetics.
Table: Comparison of Thiadiazole Derivatives
Compound | Substituent | Anticancer IC₅₀ (µg/mL) | Antimicrobial MIC (µg/mL) |
---|---|---|---|
This compound | Fluorobenzyl | 10.00 | 32 |
5-(4-Bromobenzyl)-1,3,4-thiadiazol-2-amine | Bromobenzyl | 12.50 | 16 |
5-(4-Methylbenzyl)-1,3,4-thiadiazol-2-amine | Methylbenzyl | 15.00 | 64 |
Properties
IUPAC Name |
5-[(4-fluorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3S2/c11-8-3-1-7(2-4-8)5-15-6-9-13-14-10(12)16-9/h1-4H,5-6H2,(H2,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDXIJIAKMLTCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC2=NN=C(S2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.